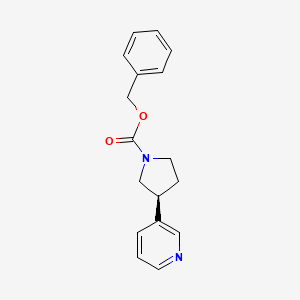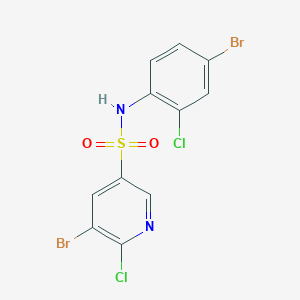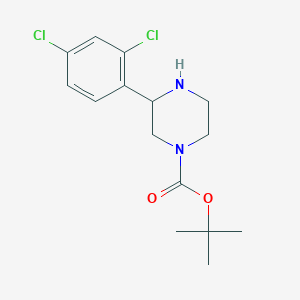![molecular formula C19H24O2 B12638280 1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene CAS No. 922165-52-4](/img/structure/B12638280.png)
1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a naphthalene ring substituted with a methoxy group and a cyclopentylmethyl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene typically involves the following steps:
Formation of the Cyclopentylmethyl Intermediate: This step involves the reaction of cyclopentylmethyl bromide with sodium methoxide to form the methoxymethylcyclopentane intermediate.
Naphthalene Substitution: The intermediate is then reacted with 1-methoxy-2-bromonaphthalene under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The naphthalene ring can be reduced to form dihydronaphthalene derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of naphthalene-2-carboxylic acid.
Reduction: Formation of 1,2-dihydronaphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent used.
Applications De Recherche Scientifique
1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene involves its interaction with specific molecular targets and pathways. The methoxy and cyclopentylmethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-2-methylbenzene: Similar structure but lacks the cyclopentylmethyl group.
1-Methoxynaphthalene: Similar naphthalene core but lacks the cyclopentylmethyl group.
2-Methoxytoluene: Similar methoxy substitution but on a toluene ring instead of naphthalene.
Uniqueness
1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene is unique due to the presence of both the methoxy and cyclopentylmethyl groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
922165-52-4 |
|---|---|
Formule moléculaire |
C19H24O2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
1-methoxy-2-[[1-(methoxymethyl)cyclopentyl]methyl]naphthalene |
InChI |
InChI=1S/C19H24O2/c1-20-14-19(11-5-6-12-19)13-16-10-9-15-7-3-4-8-17(15)18(16)21-2/h3-4,7-10H,5-6,11-14H2,1-2H3 |
Clé InChI |
JAWUYCSDZXMTJS-UHFFFAOYSA-N |
SMILES canonique |
COCC1(CCCC1)CC2=C(C3=CC=CC=C3C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine](/img/structure/B12638209.png)
![6-(Allyloxy)benzo[b]thiophene-2-carboximidamide](/img/structure/B12638210.png)


![10-(4'-Methyl[1,1'-biphenyl]-4-yl)decyl selenocyanate](/img/structure/B12638220.png)
![17-Hydroxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-one](/img/structure/B12638226.png)


![Methyl 8-chloro-4-[3-(methoxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638242.png)

![Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate](/img/structure/B12638263.png)



